molecular formula C11H14ClNOS B2458495 (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide CAS No. 851513-47-8

(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide

Cat. No.: B2458495
CAS No.: 851513-47-8
M. Wt: 243.75
InChI Key: YQAZHKMIBKHOJC-NRUITVPNSA-N
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Description

(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is an organic compound characterized by the presence of a sulfinamide group attached to a 4-chlorobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide typically involves the reaction of 4-chlorobenzaldehyde with (S)-2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized to ensure high yield and purity of the final product, often employing advanced techniques such as automated synthesis and purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or amine.

    Substitution: The 4-chlorobenzylidene moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or amine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one
  • 2,6-bis(4-chlorobenzylidene)cyclohexanone
  • (Z)-2-(4-chlorobenzylidene)benzofuran-3(2H)-one

Uniqueness

(S)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is unique due to its specific sulfinamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(NE,S)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQAZHKMIBKHOJC-NRUITVPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[S@](=O)/N=C/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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